molecular formula C13H13F3O3 B1467852 Tert-butyl 3-formyl-5-(trifluoromethyl)benzoate CAS No. 1237535-82-8

Tert-butyl 3-formyl-5-(trifluoromethyl)benzoate

Cat. No. B1467852
CAS RN: 1237535-82-8
M. Wt: 274.23 g/mol
InChI Key: OZXQUXNMBFUPKE-UHFFFAOYSA-N
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Description

Tert-butyl 3-formyl-5-(trifluoromethyl)benzoate, also known as TBFMB, is a compound of interest to the scientific community due to its numerous applications. TBFMB is a versatile compound that can be used as a building block in organic synthesis and as a reagent in various laboratory experiments. In addition, TBFMB has been studied for its potential in the development of new drugs and chemical processes.

Scientific Research Applications

Tert-butyl 3-formyl-5-(trifluoromethyl)benzoate has been studied for its potential in the development of new drugs and chemical processes. It has been used as a reagent in a variety of laboratory experiments, such as the synthesis of β-lactam antibiotics and the synthesis of new fluorescent probes. In addition, Tert-butyl 3-formyl-5-(trifluoromethyl)benzoate has been used as a building block in the synthesis of various organic compounds, such as β-lactones and β-lactams.

Mechanism of Action

Tert-butyl 3-formyl-5-(trifluoromethyl)benzoate is believed to act as a catalyst in the formation of β-lactam antibiotics. It is believed that Tert-butyl 3-formyl-5-(trifluoromethyl)benzoate acts as a Lewis acid, which facilitates the formation of a complex between the nucleophilic center of the β-lactam antibiotic and the electrophilic center of the Tert-butyl 3-formyl-5-(trifluoromethyl)benzoate molecule. This complex is then able to undergo a cyclization reaction, which yields the desired β-lactam antibiotic.
Biochemical and Physiological Effects
Tert-butyl 3-formyl-5-(trifluoromethyl)benzoate has been studied for its potential in the development of new drugs and chemical processes. It has been found to have a variety of biochemical and physiological effects, including the inhibition of the enzyme cyclooxygenase-2 (COX-2). This inhibition can lead to the inhibition of inflammation and pain. In addition, Tert-butyl 3-formyl-5-(trifluoromethyl)benzoate has been found to have antimicrobial and antifungal properties.

Advantages and Limitations for Lab Experiments

The advantages of using Tert-butyl 3-formyl-5-(trifluoromethyl)benzoate in laboratory experiments include its low cost, its availability, and its low toxicity. In addition, Tert-butyl 3-formyl-5-(trifluoromethyl)benzoate is a versatile compound that can be used in a variety of reactions. However, Tert-butyl 3-formyl-5-(trifluoromethyl)benzoate does have some limitations, such as its low solubility in water and its tendency to form complexes with other compounds.

Future Directions

There are numerous potential future directions for research on Tert-butyl 3-formyl-5-(trifluoromethyl)benzoate. These include further studies on its mechanism of action, its biochemical and physiological effects, and its potential applications in the development of new drugs and chemical processes. In addition, further research could be conducted on the synthesis of Tert-butyl 3-formyl-5-(trifluoromethyl)benzoate and its potential uses as a reagent in various laboratory experiments. Finally, research could be conducted on the advantages and limitations of using Tert-butyl 3-formyl-5-(trifluoromethyl)benzoate in laboratory experiments.

properties

IUPAC Name

tert-butyl 3-formyl-5-(trifluoromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3O3/c1-12(2,3)19-11(18)9-4-8(7-17)5-10(6-9)13(14,15)16/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZXQUXNMBFUPKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=CC(=C1)C=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501208292
Record name 1,1-Dimethylethyl 3-formyl-5-(trifluoromethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501208292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1237535-82-8
Record name 1,1-Dimethylethyl 3-formyl-5-(trifluoromethyl)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1237535-82-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 3-formyl-5-(trifluoromethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501208292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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